molecular formula C7H5F4N B13134154 4-(Difluoromethyl)-2,6-difluoroaniline

4-(Difluoromethyl)-2,6-difluoroaniline

Cat. No.: B13134154
M. Wt: 179.11 g/mol
InChI Key: VLIZRHGFOJHPMN-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2,6-difluoroaniline is an organic compound that belongs to the class of fluorinated anilines This compound is characterized by the presence of two fluorine atoms attached to the benzene ring and a difluoromethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2,6-difluoroaniline typically involves the difluoromethylation of aniline precursors. One common method is the reaction of 2,6-difluoroaniline with difluoromethylating agents under controlled conditions. For instance, the reaction can be carried out using difluorocarbene generated in situ from difluoromethyl sulfonium salts in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of metal-based catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2,6-difluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethyl)-2,6-difluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2,6-difluoroaniline involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Difluoromethyl)-2,6-difluoroaniline is unique due to the presence of both difluoromethyl and difluoro groups, which impart distinct properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

4-(difluoromethyl)-2,6-difluoroaniline

InChI

InChI=1S/C7H5F4N/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,7H,12H2

InChI Key

VLIZRHGFOJHPMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)C(F)F

Origin of Product

United States

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